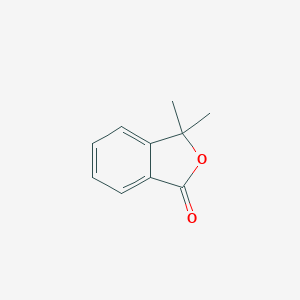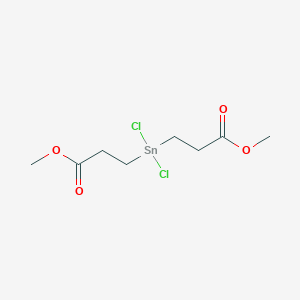![molecular formula C20H38O5 B159255 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid CAS No. 20592-20-5](/img/structure/B159255.png)
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid
Vue d'ensemble
Description
13,14-dihydro PGF1α is a potential metabolite of PGF1α.1 Its biological activity has not been reported. The corresponding compound in the E1 series (13,14-dihydro PGE1) retains biological activity similar to PGE1.2
13, 14-Dihydro PGF-1a belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 13, 14-Dihydro PGF-1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro PGF-1a has been primarily detected in urine. Within the cell, 13, 14-dihydro PGF-1a is primarily located in the membrane (predicted from logP) and cytoplasm.
Mécanisme D'action
Target of Action
13,14-Dihydro PGF-1α, also known as 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid or 13,14-Dihydro prostaglandin F1alpha, is a prostanoid . Prostanoids are a subclass of the lipid mediator group known as eicosanoids
Mode of Action
As a potential metabolite of pgf1α , it may share similar interactions with its targets.
Biochemical Pathways
As a prostanoid, it is part of the eicosanoid class of lipid mediators, which play roles in various biological functions .
Action Environment
It is found in human blood plasma , suggesting that its action may be influenced by factors such as plasma protein binding and pH.
Analyse Biochimique
Biochemical Properties
It is known to be a potential metabolite of PGF1α . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of PGF1α.
Metabolic Pathways
13,14-Dihydro PGF-1a is involved in the metabolic pathways of PGF1α . It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAOJIJVNDMKA-BRIYLRKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415517 | |
| Record name | 13,14-Dihydro PGF-1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro PGF-1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20592-20-5 | |
| Record name | Dihydro-PGF1α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro PGF-1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-dihydro Prostaglandin F1α | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS4GH66FAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored for 13,14-dihydro prostaglandin F1α and how do they affect its binding affinity to the human FP receptor?
A1: Researchers have investigated modifications at the C1 carboxylic acid moiety and the C16-C20 region (omega chain) of 13,14-dihydro prostaglandin F1α to understand their impact on human FP receptor binding. Studies indicate that aryl sulfonamide analogs at the C1 position exhibit higher affinity compared to alkyl sulfonamides. [] Conversely, introducing the sulfonamide group into the omega chain significantly reduces binding affinity. [] These findings provide valuable insights for designing novel analogs with potentially improved therapeutic profiles.
Q2: What synthetic strategies have been employed to produce 13,14-dihydro prostaglandin F1α analogs?
A2: One efficient approach utilizes a common intermediate generated through a two-step, three-component process. [] The omega chain, incorporating a 15-(phenoxymethyl) group, is synthesized enantiomerically pure using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. [] This method allows for the creation of a diverse library of 3-hetero-13,14-dihydro prostaglandin F1α analogs, enabling further exploration of their biological activities.
Q3: What potential therapeutic application does 13,14-dihydro prostaglandin F1α hold, and how do its structural features contribute to this potential?
A3: Research suggests that 13,14-dihydro prostaglandin F1α sulfonamide analogs could be potential treatments for osteoporosis. [] This is linked to their ability to bind to the human FP receptor, which plays a role in bone metabolism. The structure-activity relationship studies highlight the importance of specific modifications at the C1 and omega chain positions for enhancing binding affinity, paving the way for the development of more potent and selective therapies for osteoporosis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


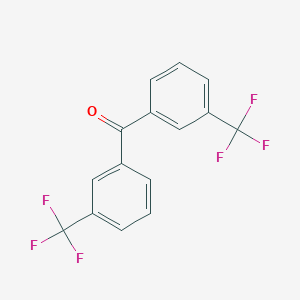
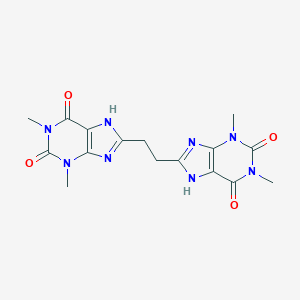
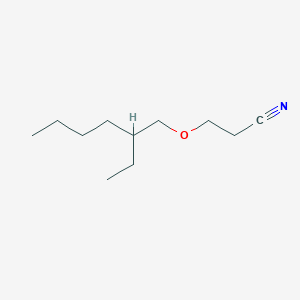
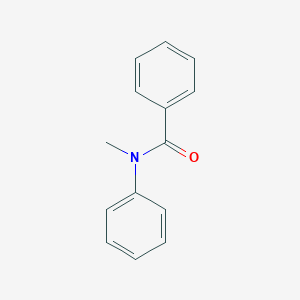
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

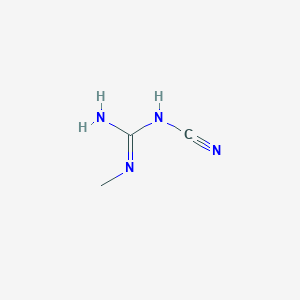
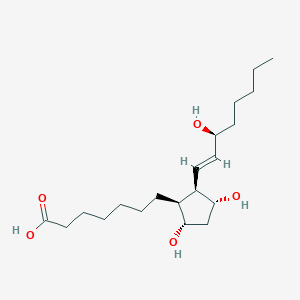
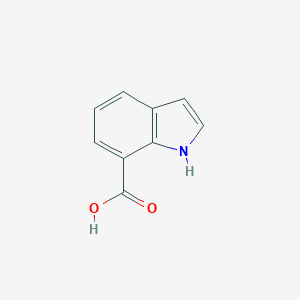
![7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159185.png)
